1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-
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Overview
Description
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is a chemical compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, featuring bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE typically involves the bromination of 3,4-dihydroxynaphthalene followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst such as aluminum chloride (AlCl3) for the acylation step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydronaphthalen-1(2H)-one
- 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
- 4-Bromo-7-hydroxy-1-indanone
Uniqueness
1-(7-BROMO-3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is unique due to the presence of both bromine and hydroxyl groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52749-67-4 |
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Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H11BrO3/c1-2-11(15)10-6-7-5-8(14)3-4-9(7)12(16)13(10)17/h3-6,16-17H,2H2,1H3 |
InChI Key |
SRHMYUNWMQSTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O |
Origin of Product |
United States |
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